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Compound of Interest

Compound Name: 4-iodo-3-methoxy-1H-pyrazole

Cat. No.: B2860686

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen
atoms, is considered a "privileged scaffold” in medicinal chemistry.[1][2] This designation stems
from its frequent appearance as a core structural motif in a wide array of biologically active
compounds and commercially successful drugs.[2][3] The pyrazole framework is a versatile
bioisostere for other aromatic systems and can engage in various non-covalent interactions,
such as hydrogen bonding and rt-stacking, with biological targets.

The broad spectrum of pharmacological activities associated with pyrazole derivatives is
extensive, encompassing anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral
properties.[1][3][4][5] Notable drugs incorporating this scaffold include the COX-2 inhibitor
Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the kinase inhibitor
Ruxolitinib, underscoring the scaffold's clinical and commercial significance.[2][3] The ability to
readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of its steric and
electronic properties, making it an ideal starting point for library synthesis and lead optimization
campaigns.

Molecular Profile of 4-iodo-3-methoxy-1H-pyrazole

4-iodo-3-methoxy-1H-pyrazole is a specifically substituted derivative that offers unique
advantages for synthetic chemistry. The methoxy group at the C3 position and the iodo group
at the C4 position create a distinct electronic and reactive profile.

IUPAC Nomenclature and Structural Identifiers
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Correct and unambiguous identification is paramount in chemical research. The key identifiers
for this compound are consolidated below.

Identifier Value Source
IUPAC Name 4-iodo-3-methoxy-1H-pyrazole  [6]
CAS Number 1350325-05-1 [6]
Molecular Formula C4HsIN20 [6]
Molecular Weight 224.00 g/mol [61[7]
InChi Key AKAILQXICKUNET-

UHFFFAOYSA-N
Canonical SMILES COC1=C()C=NN1 [6][8]
MDL Number MFCD27665102 [6]

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and reaction conditions for

a compound.
Property Value Source
Physical Form Solid
Purity Typically 295% [6]
Storage 2-8°C, Keep in dark place,

Inert atmosphere

Synthesis and Mechanistic Considerations

The synthesis of 4-iodopyrazoles is a well-established area of heterocyclic chemistry. The
primary strategy involves the direct electrophilic iodination of a pre-formed pyrazole ring, as the
C4 position is highly susceptible to electrophilic substitution.[9]
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Synthesis Strategy: Electrophilic lodination

The most direct and common route to 4-iodo-3-methoxy-1H-pyrazole starts with 3-methoxy-
1H-pyrazole. The electron-donating nature of the methoxy group and the inherent reactivity of
the pyrazole ring activate the C4 position for electrophilic attack. Various iodinating reagents
can be employed, with N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent
or a base being common choices.

The general mechanism involves the generation of an electrophilic iodine species (I* or a
polarized equivalent) which is then attacked by the electron-rich C4 carbon of the pyrazole ring.
A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
The choice of solvent and reaction conditions is critical to ensure high regioselectivity and yield.

Recommended Synthesis Protocol

This protocol is a representative procedure based on common iodination methods for
pyrazoles.[10][11]

Materials:

o 3-methoxy-1H-pyrazole

e N-lodosuccinimide (NIS)

o Acetonitrile (CHsCN), anhydrous

o Saturated agueous sodium thiosulfate (Na2S203)

o Saturated aqueous sodium bicarbonate (NaHCOs)

 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
+ Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:
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e Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar),
dissolve 3-methoxy-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

» Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-lodosuccinimide (1.05
eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise
significantly.

o Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is fully consumed.

o Workup: Quench the reaction by adding saturated aqueous Na2S20s to neutralize any
remaining iodine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

o Extraction: Wash the organic layer sequentially with saturated aqueous NaHCOs and brine.

e Drying and Concentration: Dry the isolated organic layer over anhydrous MgSOQa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by flash column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient, to yield 4-iodo-3-methoxy-1H-pyrazole as a
pure solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.
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Reaction Preparation
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Caption: Synthesis and purification workflow for 4-iodo-3-methoxy-1H-pyrazole.
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Spectroscopic and Analytical Characterization

While a specific experimental spectrum for this exact molecule is not publicly available, its
characteristic spectroscopic data can be reliably predicted based on its structure and
comparison to closely related analogs.[12][13][14]

* 'H NMR: The proton NMR spectrum is expected to be simple. A singlet for the C5 proton
would appear downfield (likely ~7.5-7.8 ppm), a singlet for the methoxy (OCHSs) protons
would be observed around 3.9-4.1 ppm, and a broad singlet for the N-H proton would appear
further downfield (>10 ppm), with its position being concentration and solvent dependent.[13]

e 13C NMR: The carbon spectrum would show four distinct signals. The C3 and C4 carbons
would be most affected by the substituents. The C4 carbon bearing the iodine atom would
appear at a relatively high field (upfield) position for a substituted aromatic carbon (~60-70
ppm) due to the heavy atom effect of iodine. The C3 (bearing the methoxy group) and C5
carbons would appear at typical aromatic chemical shifts, and a signal for the methoxy
carbon would be present around 55-60 ppm.

o Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) would show a
clear molecular ion peak [M]* or protonated molecule [M+H]* at m/z 224 or 225,
respectively. The isotopic pattern of iodine would not be prominent as it is monoisotopic.

o Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch around
3100-3300 cm~1, C-H aromatic stretches just above 3000 cm~%, a C=N stretch within the
1500-1600 cm~1 region, and a strong C-O stretch for the methoxy group around 1050-1250
cm~i.

Reactivity and Applications in Drug Discovery

The true value of 4-iodo-3-methoxy-1H-pyrazole lies in its potential as a versatile
intermediate for constructing more complex molecules.

The lodo Group as a Synthetic Handle

The carbon-iodine bond at the C4 position is a prime functional group for transition-metal-
catalyzed cross-coupling reactions.[9] This allows for the facile introduction of a wide variety of
substituents, making it an invaluable tool in library synthesis for drug discovery.
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e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds,
introducing aryl or vinyl groups.

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing
alkynyl moieties.[10]

» Heck Coupling: Reaction with alkenes to introduce vinyl groups.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse
amino substituents.

The ability to perform these transformations provides a robust platform for structure-activity
relationship (SAR) studies, allowing researchers to systematically probe the chemical space
around the pyrazole core.

Logical Workflow for Drug Discovery Application

The molecule serves as an early-stage building block in a typical discovery pipeline.
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Caption: Application of 4-iodo-3-methoxy-1H-pyrazole in a drug discovery pipeline.
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Safety, Handling, and Storage

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261
(Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Continue rinsing). Handling: Use in a well-ventilated area or fume hood. Wear appropriate
personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid
inhalation of dust and contact with skin and eyes. Storage: Store in a tightly sealed container in
a cool, dry, dark place under an inert atmosphere as recommended.

Conclusion

4-iodo-3-methoxy-1H-pyrazole is more than just a chemical compound; it is a strategic tool
for molecular innovation. Its well-defined structure, predictable reactivity, and position within the
privileged pyrazole class make it a high-value building block for scientists in drug discovery and
materials science. The synthetic accessibility of the C4 position via the iodo-substituent opens
a gateway to vast chemical diversity, enabling the rapid development of novel compounds with
tailored biological or physical properties. This guide provides the foundational knowledge
required for researchers to confidently incorporate this potent scaffold into their synthetic
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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